3-Bromo-6-methoxy-2-methyl-2H-indazole
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Overview
Description
3-Bromo-6-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 3rd position, a methoxy group at the 6th position, and a methyl group at the 2nd position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-4-methoxyaniline with methyl isocyanide in the presence of a base can lead to the formation of the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present on the indazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
3-Bromo-6-methoxy-2-methyl-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions in cells.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2H-indazole-6-carboxylic acid methyl ester
- 6-Bromo-2-methyl-2H-indazole
- 2-Methyl-2H-indazole-6-carboxylic acid
Uniqueness
3-Bromo-6-methoxy-2-methyl-2H-indazole is unique due to the presence of both a bromine atom and a methoxy group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-6-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-9(10)7-4-3-6(13-2)5-8(7)11-12/h3-5H,1-2H3 |
InChI Key |
RYIUCQSWGBMXKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)OC)Br |
Origin of Product |
United States |
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